molecular formula C17H18O2 B5682522 phenyl 4-tert-butylbenzoate

phenyl 4-tert-butylbenzoate

Cat. No. B5682522
M. Wt: 254.32 g/mol
InChI Key: RGHACAYCTGSBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-tert-butylbenzoate, also known as PTBB, is an organic compound that belongs to the family of benzoates. It is widely used in scientific research for its unique properties, including its ability to act as a stabilizer and UV absorber. In

Scientific Research Applications

1. Physicochemical Properties

  • Solubility and Stability : The solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability of compounds related to phenyl 4-tert-butylbenzoate, like 4-tert-butylbenzoic acid hydrazides, are essential for their application in extraction technology (Pashkina et al., 2014).

2. Photophysics and Photochemistry

  • Laser Flash Photolysis : Studies involving tert-butyl aroylperbenzoates, which are structurally related to phenyl 4-tert-butylbenzoate, focus on the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals under laser flash photolysis (Shah & Neckers, 2004).

3. Molecular Self-Assembly

  • Hydrogen Bonding and Layered Structures : Research has explored how 4-tert-butylbenzoic acid interacts with various diamines, leading to the formation of hydrogen-bonded layered molecular arrays. This is significant in the development of new three-dimensional molecular structures (Armstrong et al., 2002).

4. Solubility in Organic Solvents

  • Phase Equilibrium Studies : The solubility of related compounds like para-tert-butylbenzoic acid in various organic solvents has been studied, providing insights into the interactions in solute-solvent systems (Aniya et al., 2017).

5. Catalysis and Chemical Synthesis

  • Precatalyst for Radical Generation : tert-Butyl phenyl sulfoxide, related to phenyl 4-tert-butylbenzoate, has been used as a traceless precatalyst for generating sulfenate anions in chemical synthesis (Zhang et al., 2015).

6. Luminescence Sensing

  • Detection of Nitrobenzene : A luminescent lanthanide-titanium oxo cluster involving 4-tert-butylbenzoic acid has been developed for detecting nitrobenzene, showcasing its potential in environmental monitoring and safety (Zheng et al., 2020).

properties

IUPAC Name

phenyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-11-9-13(10-12-14)16(18)19-15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHACAYCTGSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-(tert-butyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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